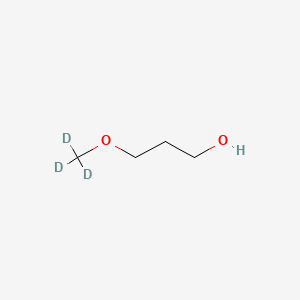
3-(Methoxy-d3)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxy-d3)-1-propanol is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include its ability to act as a tracer in various chemical reactions and processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxy-d3)-1-propanol typically involves the deuteration of methanol followed by a series of chemical reactions to introduce the propanol group. One common method involves the reaction of deuterated methanol with propylene oxide under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using deuterated methanol as a starting material. The process is optimized to ensure high yield and purity, often involving multiple purification steps to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
3-(Methoxy-d3)-1-propanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to an alcohol group using reducing agents like lithium aluminum hydride.
Substitution: In substitution reactions, the methoxy group can be replaced with other functional groups using reagents like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Halides, acids
Major Products Formed
Oxidation: Formation of aldehydes or ketones
Reduction: Formation of primary or secondary alcohols
Substitution: Formation of various substituted propanol derivatives
Aplicaciones Científicas De Investigación
3-(Methoxy-d3)-1-propanol is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes
Mecanismo De Acción
The mechanism of action of 3-(Methoxy-d3)-1-propanol involves its incorporation into chemical reactions where it acts as a tracer. The presence of deuterium allows for the tracking of the compound through various pathways and reactions, providing valuable insights into the mechanisms and intermediates involved .
Comparación Con Compuestos Similares
Similar Compounds
Dicamba D3 (methoxy D3): Used as a herbicide and in environmental testing.
Metalaxyl-M D3 (methoxy D3): Employed as a fungicide in agricultural applications.
Methoxyfenozide (methoxy-d3): Utilized as an insecticide in pest control.
Uniqueness
3-(Methoxy-d3)-1-propanol is unique due to its specific structure and the presence of deuterium, which makes it particularly useful as a tracer in various scientific studies. Its ability to undergo a wide range of chemical reactions also adds to its versatility and applicability in different fields of research.
Propiedades
IUPAC Name |
3-(trideuteriomethoxy)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-6-4-2-3-5/h5H,2-4H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFDHBSESGTDAL-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676021 |
Source


|
| Record name | 3-[(~2~H_3_)Methyloxy]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86013-00-5 |
Source


|
| Record name | 3-[(~2~H_3_)Methyloxy]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,5/'-([1,1/'-Biphenyl]-2,2/'-diyl)bis(2H-tetrazole)](/img/structure/B564799.png)
![[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B564800.png)
![Oxo{5-[(1Z)-prop-1-en-1-yl]furan-2-yl}acetyl chloride](/img/structure/B564801.png)

![rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5](/img/structure/B564804.png)


![6-(5-chloropyridin-2-yl)-7H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B564809.png)

